molecular formula C6H10N4S B8668582 1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine CAS No. 99469-78-0

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine

Katalognummer: B8668582
CAS-Nummer: 99469-78-0
Molekulargewicht: 170.24 g/mol
InChI-Schlüssel: FQQHRCXWMQXHHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine is a chemical compound with the molecular formula C6H10N4S It is a pyrimidine derivative characterized by the presence of hydrazino, methyl, and methylthio groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine typically involves the reaction of 2-methyl-6-methylthiopyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazino derivative. After completion of the reaction, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of azo or azoxy compounds.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activity. The compound may also interact with enzymes and receptors, affecting their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Hydrazino-6-methyl-2-(methylthio)pyrimidine
  • 2-Methyl-6-methylthiopyrimidine
  • 4-Amino-2-methyl-6-methylthiopyrimidine

Uniqueness

1-(2-methyl-6-(methylthio)pyrimidin-4-yl)hydrazine is unique due to the presence of both hydrazino and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyrimidine derivatives, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

99469-78-0

Molekularformel

C6H10N4S

Molekulargewicht

170.24 g/mol

IUPAC-Name

(2-methyl-6-methylsulfanylpyrimidin-4-yl)hydrazine

InChI

InChI=1S/C6H10N4S/c1-4-8-5(10-7)3-6(9-4)11-2/h3H,7H2,1-2H3,(H,8,9,10)

InChI-Schlüssel

FQQHRCXWMQXHHB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC(=N1)SC)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.